
2-Chloro-3,5-dinitrobenzoic acid
Overview
Description
2-Chloro-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C7H3ClN2O6. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and two nitro groups at the 3 and 5 positions. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
The synthesis of 2-Chloro-3,5-dinitrobenzoic acid typically involves nitration of 2-chlorobenzoic acid. The process includes the following steps:
Nitration Reaction: 2-Chlorobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 3 and 5 positions.
Reaction Conditions: The reaction mixture is maintained at a temperature range of 80-85°C for about 1 hour, followed by heating to 100°C for 0.5-1 hour, and then further heating to 135°C for 2 hours.
Isolation and Purification: The reaction mixture is poured into ice water to precipitate the product, which is then filtered, washed with water, and recrystallized from ethanol to obtain pure this compound.
Chemical Reactions Analysis
2-Chloro-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro groups, which activate the benzene ring towards nucleophilic attack.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Photochemical Reactions: It has been identified as a highly effective photochemical deprenylase of i6A RNA, demonstrating exceptional selectivity towards i6A and converting its substituent into a “N-doped” ozonide, which upon hydrolysis releases natural adenine
Scientific Research Applications
Agricultural Chemistry
Herbicide Development
CDNBA serves as a crucial intermediate in the synthesis of herbicides. Its strong electrophilic properties make it effective in developing compounds that target specific weed species while minimizing damage to crops. For instance, research has indicated that derivatives of CDNBA can enhance the efficacy of existing herbicides, providing better weed control solutions in agricultural practices .
Case Study: Herbicide Synthesis
- Objective : To develop a new herbicide based on CDNBA.
- Method : Synthesis of various derivatives through electrophilic substitution reactions.
- Results : Enhanced herbicidal activity against resistant weed species was observed, demonstrating the potential for CDNBA-derived compounds in modern agriculture.
Pharmaceutical Development
Synthesis of Therapeutics
In pharmaceutical chemistry, CDNBA is instrumental in synthesizing anti-inflammatory and analgesic medications. Its structure allows for modifications that lead to improved pharmacological properties.
Case Study: Anti-inflammatory Drug Development
- Objective : To create a novel anti-inflammatory agent.
- Method : Utilization of CDNBA in multi-step synthesis involving coupling reactions.
- Results : The resulting compound exhibited significant anti-inflammatory activity in preclinical trials, indicating the effectiveness of CDNBA as a building block for drug development .
Analytical Chemistry
Reagent Utilization
CDNBA is employed as a reagent in various analytical methods. Its ability to form complexes with other substances aids in the detection and quantification of chemicals in complex mixtures.
Data Table: Analytical Applications
Application Area | Methodology | Key Benefits |
---|---|---|
Environmental Testing | Chromatography | High sensitivity and specificity |
Quality Control | Spectrophotometry | Rapid analysis |
Food Safety | Mass Spectrometry | Detection of contaminants |
Material Science
Development of Polymers and Coatings
CDNBA contributes to advancements in material science, particularly in creating polymers and coatings with enhanced durability and resistance to environmental factors.
Case Study: Polymer Synthesis
- Objective : To develop a new polymer using CDNBA.
- Method : Incorporation of CDNBA into polymer matrices through radical polymerization.
- Results : The resulting materials demonstrated improved thermal stability and mechanical properties compared to traditional polymers .
Environmental Research
Pollutant Assessment
Research utilizing CDNBA focuses on understanding the environmental impact of nitroaromatic compounds. Studies have shown its role in assessing degradation pathways and toxicity levels related to environmental pollutants.
Data Table: Ecotoxicity Studies
Compound | EC50 (µM) | Toxicity Level |
---|---|---|
This compound | 101.4 | High (100% mortality) |
Photolysis Products | Varies | Increased toxicity |
Mechanism of Action
The mechanism by which 2-Chloro-3,5-dinitrobenzoic acid exerts its effects involves its interaction with RNA. As a photochemical deprenylase, it selectively targets i6A RNA, converting its substituent into a “N-doped” ozonide. This ozonide, upon hydrolysis, releases natural adenine, thereby modulating RNA modifications and influencing gene expression and cellular homeostasis .
Comparison with Similar Compounds
2-Chloro-3,5-dinitrobenzoic acid can be compared with other similar compounds such as:
3,5-Dinitrobenzoic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2-Chloro-5-nitrobenzoic acid: Contains only one nitro group, which alters its reactivity and applications compared to this compound.
2,4-Dinitrobenzoic acid: Has nitro groups at different positions, affecting its chemical behavior and uses.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of both chlorine and nitro groups.
Biological Activity
2-Chloro-3,5-dinitrobenzoic acid (CDNBA) is a chlorinated nitroaromatic compound that has garnered attention for its unique biological properties and potential applications in biochemical research. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and potential therapeutic applications based on recent studies.
CDNBA is characterized by its chemical structure, which includes a chlorine atom and two nitro groups attached to a benzoic acid framework. Its molecular formula is CClNO, and it has a molecular weight of 219.6 g/mol. The compound is slightly soluble in water and exhibits acid-base equilibrium properties that influence its bioactivity.
Recent research has identified CDNBA as an effective photochemical deprenylase for iA RNA modifications. When exposed to light, it selectively converts the iA substituent into a nitrogen-doped ozonide, which upon hydrolysis releases natural adenine. This photochemical reaction highlights CDNBA's potential as a tool for modulating RNA modifications, which are crucial for gene expression and cellular functions .
Toxicity Studies
Toxicological assessments have demonstrated that CDNBA exhibits significant cytotoxic effects on various cell types. For instance, studies using Tetrahymena pyriformis revealed that CDNBA can cause acute toxicity, with complete mortality observed at concentrations above 101.4 µM within 60 minutes of exposure. In controlled pH conditions, the median effective concentration (EC50) was determined to be approximately 104.7 µM . The compound's toxicity is influenced by environmental factors such as pH, with more pronounced effects in acidic conditions.
Inhibition of Cellular Growth
Inhibition assays conducted with CDNBA demonstrated a strong correlation between concentration and cell viability. The following table summarizes key findings from these experiments:
Concentration (µM) | Cell Growth (cells/ml) | % Inhibition |
---|---|---|
0 | 36.6 | 0 |
73.2 | 20.4 | 44.8 |
146.3 | 38.9 | 28.0 |
292.7 | 21.5 | 41.2 |
These results indicate that as the concentration of CDNBA increases, cell growth is significantly inhibited, suggesting its potential as an anti-proliferative agent .
Morphological Changes
Microscopic analysis of cells exposed to CDNBA revealed notable changes in morphology, indicating cellular distress and potential apoptosis at higher concentrations. Cells exhibited reduced mobility and altered structural integrity after prolonged exposure to the compound .
Environmental Impact
Given its potent biological activity, the environmental implications of CDNBA are also a concern. Studies have indicated that it can act as an environmental contaminant with toxic effects on aquatic organisms, necessitating further investigation into its ecological risks .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Chloro-3,5-dinitrobenzoic acid in the laboratory?
- Methodology : Synthesis typically involves nitration and chlorination of benzoic acid derivatives. For example, chlorination of 3,5-dinitrobenzoic acid using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. Purification often involves recrystallization from ethanol/water mixtures or benzene, as suggested for structurally similar nitroaromatics .
- Critical Parameters : Monitor reaction temperature to avoid over-nitration, and use anhydrous conditions to prevent hydrolysis of intermediates. Confirm purity via melting point (196–199°C) and spectroscopic characterization (IR, NMR) .
Q. How can the purity of this compound be assessed experimentally?
- Techniques :
- Melting Point Analysis : Compare observed melting point (196–199°C) with literature values .
- Spectroscopy : Use IR to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1530 cm⁻¹; symmetric ~1350 cm⁻¹). NMR can verify aromatic proton environments and substituent positions .
- Chromatography : TLC with UV detection or RP-HPLC to check for byproducts .
Q. What solvents are optimal for recrystallizing this compound?
- Data-Driven Selection : Solubility data for related nitrobenzoic acids (e.g., 4-Chloro-3,5-dinitrobenzoic acid in alcohols and ethers) suggest ethanol or ethanol/water mixtures are effective. Solubility in benzene (for high-temperature recrystallization) is also documented .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, NO₂) influence the acidity and reactivity of this compound?
- Acidity Analysis : The compound’s pKa (~1.51) is significantly lower than unsubstituted benzoic acid (pKa ~4.2) due to electron-withdrawing effects of Cl and NO₂ groups, which stabilize the deprotonated form. This enhances reactivity in nucleophilic substitution or esterification reactions .
- Reactivity Implications : The meta-directing nitro groups and ortho-chloro substituent favor electrophilic substitution at specific positions, guiding synthetic pathways for derivatives .
Q. What methodologies resolve contradictions in solubility data for this compound across studies?
- Approach :
Critical Evaluation : Cross-reference IUPAC-NIST solubility datasets for structurally similar compounds (e.g., 4-Chloro-3,5-dinitrobenzoic acid in alcohols) .
Experimental Validation : Perform differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility. Use powder XRD to confirm crystal phase consistency .
Q. How can this compound be utilized in chiral resolution studies?
- Application : Derivatives of this compound (e.g., activated esters) have been employed as chiral selectors for enantiomeric recognition. For example, coupling with amines or alcohols generates chiral auxiliaries for HPLC stationary phases, leveraging steric and electronic effects of nitro/chloro groups .
Q. What experimental strategies are effective for characterizing the crystal structure of this compound?
- Techniques :
- Single-Crystal XRD : Resolve molecular packing and hydrogen-bonding networks. For structurally related nitrobenzoic acids, monoclinic systems with dimeric carboxylic acid motifs are common .
- Thermal Analysis : DSC can identify phase transitions or decomposition points (e.g., sharp endotherm at 196–199°C) .
Properties
IUPAC Name |
2-chloro-3,5-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTKEYLCJYYHHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179686 | |
Record name | 2-Carboxy-4,6-dinitrochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2497-91-8 | |
Record name | 2-Chloro-3,5-dinitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2497-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Carboxy-4,6-dinitrochlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3,5-dinitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Carboxy-4,6-dinitrochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3,5-dinitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-3,5-DINITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWE56YK9ST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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